molecular formula C17H19ClN2O3 B2769884 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide CAS No. 877631-16-8

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2769884
CAS RN: 877631-16-8
M. Wt: 334.8
InChI Key: MRJMAVQSKSUEJB-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide” is likely to be an organic compound containing several functional groups. The “4-chloro” indicates the presence of a chlorine atom, the “N-(2-(furan-2-yl)-2-morpholinoethyl)” suggests a nitrogen atom connected to a furan ring and a morpholine ring, and “benzamide” is a functional group consisting of a benzene ring connected to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings (furan and morpholine) and other functional groups. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom might be replaced in a nucleophilic substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a catalyst, etc.), it’s difficult to predict its mechanism of action. The biological activity of organic compounds often depends on their ability to interact with biological macromolecules like proteins and DNA .

Safety and Hazards

As with any chemical compound, handling “4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activities. For example, if it shows biological activity, it could be investigated as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJMAVQSKSUEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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